molecular formula C16H17N3O2 B213807 N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B213807
M. Wt: 283.32 g/mol
InChI Key: IZKWROZAFTUWAG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide, commonly known as APY, is a small molecule inhibitor that has been widely used in scientific research. APY has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of APY involves the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. APY has been shown to inhibit the phosphorylation and activation of these pathways, resulting in the inhibition of cell growth and the production of inflammatory cytokines. APY has also been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes.
Biochemical and Physiological Effects:
APY has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, APY has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. APY has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, APY has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using APY in lab experiments is its low toxicity. APY has been shown to have minimal toxicity in various cell lines and animal models. Another advantage is its stability. APY is stable under various conditions, making it easy to handle and store. However, one limitation of using APY in lab experiments is its cost. APY is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of APY. One area of research is the development of APY analogs with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of APY with other anticancer agents. Furthermore, the potential use of APY in combination with immunotherapy is an area of active research. Finally, the development of APY as a therapeutic agent for neurodegenerative diseases is an area of growing interest.
Conclusion:
In conclusion, APY is a small molecule inhibitor with diverse biological activities. Its anticancer, anti-inflammatory, and antiviral properties make it a promising candidate for drug development. The synthesis method of APY is well-established, and its mechanism of action has been extensively studied. APY has several advantages for lab experiments, including low toxicity and stability. However, its cost may limit its use in some research settings. There are several future directions for the study of APY, including the development of analogs with improved potency and selectivity and the investigation of its potential use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of APY involves a series of chemical reactions that result in the formation of the final product. One of the most common methods for synthesizing APY is through the reaction of 3-acetylphenylboronic acid and ethyl 4-bromo-1H-pyrazole-5-carboxylate in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to form APY. Other methods for synthesizing APY have also been reported, including a one-pot synthesis method.

Scientific Research Applications

APY has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. APY has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, APY has been investigated for its anti-inflammatory and antiviral properties. It has been shown to inhibit the production of inflammatory cytokines and to have activity against various viruses, including Zika virus and dengue virus.

properties

Product Name

N-(3-acetylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C16H17N3O2/c1-3-19-11-13(10-17-19)7-8-16(21)18-15-6-4-5-14(9-15)12(2)20/h4-11H,3H2,1-2H3,(H,18,21)/b8-7+

InChI Key

IZKWROZAFTUWAG-BQYQJAHWSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C

SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.